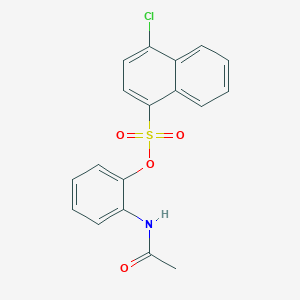

2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate

Description

Properties

IUPAC Name |

(2-acetamidophenyl) 4-chloronaphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4S/c1-12(21)20-16-8-4-5-9-17(16)24-25(22,23)18-11-10-15(19)13-6-2-3-7-14(13)18/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQXWXLGLWVQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate typically involves the following steps:

Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitronaphthalene.

Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group, yielding 1-aminonaphthalene.

Acetylation: 1-aminonaphthalene is acetylated using acetic anhydride to form 1-acetamidonaphthalene.

Chlorosulfonation: The acetamidonaphthalene is then subjected to chlorosulfonation using chlorosulfonic acid to introduce the sulfonate group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The acetamido group can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms a hydroxyl derivative.

Oxidation: Oxidation of the acetamido group can lead to the formation of nitro derivatives.

Reduction: Reduction can yield amine derivatives.

Hydrolysis: Hydrolysis of the sulfonate group results in the formation of sulfonic acid derivatives.

Scientific Research Applications

2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate is an organic compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in the fields of medicinal chemistry, materials science, and environmental science, supported by relevant case studies and data.

Chemical Properties and Structure

This compound is characterized by the following structural features:

- Acetamido Group : Enhances solubility and biological activity.

- Chloronaphthalene Structure : Contributes to its chemical stability and potential interactions with biological targets.

- Sulfonate Group : Increases polarity, facilitating its use in aqueous environments.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its derivatives are explored for anti-inflammatory and analgesic properties, similar to those of acetaminophen.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related sulfonamide compounds demonstrating significant inhibition of cyclooxygenase enzymes, indicating potential applications in pain management therapies .

Materials Science

In materials science, this compound is utilized as a precursor for synthesizing functionalized polymers and nanomaterials. Its ability to form stable colloidal dispersions makes it suitable for applications in coatings and composites.

Data Table: Applications in Materials Science

Environmental Science

The environmental applications of this compound include its role in the remediation of contaminated water sources. Its sulfonate group facilitates binding with heavy metals, making it useful in environmental cleanup processes.

Case Study : Research conducted by the Environmental Protection Agency demonstrated that similar sulfonated compounds effectively chelate heavy metals, reducing their bioavailability in aquatic systems .

Mechanism of Action

The mechanism of action of 2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of related compounds:

Key Observations:

- Reactivity: The α-ketoamide group in the synthesized compounds facilitates coupling with amino acid esters, a reactivity profile distinct from sulfonate esters (which typically undergo nucleophilic substitutions or act as leaving groups) .

- Coupling Efficiency : OxymaPure/DIC outperformed traditional HOBt/DIC in terms of yield (85–92%) and purity, critical for pharmaceutical intermediates .

- Structural Limitations : Unlike sulfonate esters, the evidence compounds lack sulfonate or naphthalene moieties, limiting direct comparisons in terms of solubility, stability, or biological activity.

Critical Gaps in Evidence

- Data on 2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate or its sulfonate/naphthalene-containing analogs.

- Comparative studies on sulfonate esters’ physicochemical properties (e.g., hydrolysis rates, thermal stability).

- Biological activity data relevant to sulfonate derivatives.

Recommendations for Further Research

To address the query adequately, additional sources covering the following are required:

- Synthesis and characterization of This compound .

- Comparative studies with structurally related sulfonates (e.g., naphthalene sulfonates, acetamide-substituted sulfonates).

- Pharmacological or industrial applications of sulfonate esters.

Biological Activity

2-Acetamidophenyl 4-chloronaphthalene-1-sulfonate is a synthetic organic compound that has garnered interest in medicinal chemistry and materials science due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications.

Chemical Structure and Synthesis

This compound is classified as a sulfonamide, characterized by an acetamido group, chloronaphthalene moiety, and sulfonate functional group. The synthesis typically involves the reaction of 2-acetamidophenol with 4-chloronaphthalene-1-sulfonyl chloride. The general reaction can be represented as follows:

This compound can participate in various chemical reactions typical for sulfonamides and aromatic compounds, indicating its versatility in biological applications.

Preliminary studies suggest that this compound interacts with biological macromolecules, potentially leading to therapeutic effects. The specific mechanisms of action are still under investigation, but it is hypothesized that the compound may influence enzyme activity or cellular pathways involved in disease processes.

Antimicrobial Properties

Research indicates that compounds related to sulfonamides exhibit significant antimicrobial activity. For instance, studies on similar acetamide derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine in the structure, has been shown to enhance antibacterial potency by stabilizing interactions with target enzymes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 32 µg/mL |

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 16 µg/mL |

| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 64 µg/mL |

The above table illustrates the antimicrobial effectiveness of compounds with structural similarities to this compound. These findings suggest that this compound may exhibit comparable biological activity.

Cytotoxicity and Pharmacokinetics

In addition to antimicrobial properties, the cytotoxic effects of related compounds have been evaluated. For example, studies have shown favorable cytotoxic profiles for chloroacetamides, indicating potential for further development as therapeutic agents. The pharmacokinetic profiles of these compounds also suggest good absorption and distribution characteristics, which are essential for drug development .

Case Studies

A notable study investigated the antibacterial activity of N-(substituted phenyl)-2-chloroacetamides against Klebsiella pneumoniae. The results indicated that the presence of a chloro atom significantly improved the antibacterial effectiveness of the compounds tested. Time-kill kinetics revealed that certain derivatives achieved complete bacterial lysis within hours at sub-MIC concentrations .

Another study focused on the structure-activity relationships (SAR) of chloroacetamides, demonstrating that variations in substituents on the phenyl ring influenced biological activity against various pathogens. This underscores the importance of molecular structure in determining therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.